5,6-Epoxycamphor
Description
5,6-Epoxycamphor is a bicyclic monoterpene derivative formed via the epoxidation of camphor analogues, specifically at the C5 and C6 positions. This compound is structurally characterized by a three-membered epoxide ring fused to the camphor skeleton, which significantly alters its electronic and steric properties compared to unmodified camphor. It is synthesized enzymatically through cytochrome P450-CAM-mediated oxygenation of 5-methylenylcamphor, yielding an exo-epoxide product . The epoxide functional group renders 5,6-Epoxycamphor reactive in ring-opening reactions, making it valuable in synthetic organic chemistry and biochemical studies. Its interactions with enzymes like P450-CAM provide insights into substrate selectivity and catalytic mechanisms.
Properties
CAS No. |
81560-75-0 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1R,2S,4R,5R)-5,8,8-trimethyl-3-oxatricyclo[3.2.1.02,4]octan-6-one |
InChI |
InChI=1S/C10H14O2/c1-9(2)5-4-6(11)10(9,3)8-7(5)12-8/h5,7-8H,4H2,1-3H3/t5-,7-,8-,10-/m0/s1 |
InChI Key |
VDNOFKUMNFEUSJ-BNJNZJEJSA-N |
SMILES |
CC1(C2CC(=O)C1(C3C2O3)C)C |
Isomeric SMILES |
C[C@]12[C@@H]3[C@@H](O3)[C@@H](C1(C)C)CC2=O |
Canonical SMILES |
CC1(C2CC(=O)C1(C3C2O3)C)C |
Synonyms |
5,6-epoxycamphor exo-5,6-epoxycampho |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5,5-Difluorocamphor
- Structural Differences : Features two fluorine atoms at C5, replacing the methylenyl group in 5,6-Epoxycamphor. This substitution introduces strong electron-withdrawing effects.
- Reactivity : Unlike 5,6-Epoxycamphor, 5,5-difluorocamphor undergoes hydroxylation at C9 to form 9-hydroxymethylcamphor rather than epoxidation. This divergence highlights how fluorination redirects enzymatic activity toward alternative reaction pathways .
- Analytical Data : The hydroxylated product lacks characteristic NMR peaks (e.g., M1228 and M1231) associated with 3-hydroxy- or hydroxymethyl-substituted camphors, confirming its unique regioselectivity .
5-Methylenylcamphor
- Structural Differences : Contains an exocyclic double bond at C5-C6, which is the precursor site for epoxidation in 5,6-Epoxycamphor.
- Reactivity : The methylenyl group facilitates epoxidation by cytochrome P450-CAM, producing 5,6-Epoxycamphor as the exo-epoxide product. This contrasts with the hydroxylation pathway observed in fluorinated analogues .
- Binding Affinity : Substrate binding constants (Kd) for methylenylcamphor enantiomers (1R and 1S) differ slightly, suggesting stereochemical influences on enzyme-substrate interactions .
Comparative Data Table
| Parameter | 5,6-Epoxycamphor | 5,5-Difluorocamphor | 5-Methylenylcamphor |
|---|---|---|---|
| Substituents | Epoxide at C5-C6 | Two fluorine atoms at C5 | Exocyclic double bond at C5-C6 |
| Reaction Type | Epoxidation | Hydroxylation at C9 | Epoxidation precursor |
| Primary Product | Exo-epoxide (15) | 9-Hydroxymethylcamphor (13) | Exo-epoxide (15) |
| Key NMR Features | Epoxide ring signals | Absence of M1228/M1231 | Olefinic proton signals |
| Enzyme Binding (Kd) | Not explicitly reported | Reported for enantiomers | Reported for enantiomers |
| Stoichiometry | O₂-dependent epoxidation | O₂-dependent hydroxylation | O₂-dependent epoxidation |
Data synthesized from cytochrome P450-CAM studies .
Research Findings and Implications
Substituent-Directed Reactivity : Fluorine atoms at C5 in 5,5-difluorocamphor suppress epoxidation, favoring hydroxylation at distal sites (C9). In contrast, the methylenyl group in 5-methylenylcamphor promotes epoxidation at C5-C6, underscoring the role of electronic effects in enzymatic catalysis .
Stereochemical Sensitivity : Enantiomers of methylenylcamphor exhibit distinct binding constants, suggesting that chiral centers influence substrate orientation in P450-CAM’s active site .
Analytical Challenges : Proposed structures like 6-hydroxy-5,5-difluorocamphor lack definitive NMR confirmation, emphasizing the need for advanced spectroscopic validation in studying hydroxylated derivatives .
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